molecular formula C22H28O2 B13398661 13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)

13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)

Cat. No.: B13398661
M. Wt: 324.5 g/mol
InChI Key: GCKFUYQCUCGESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic steroidal derivative characterized by a cyclopenta[a]phenanthrene core with unique substituents:

  • 13-Ethyl group: Enhances lipophilicity and metabolic stability.
  • 17-Ethynyl and 17-hydroxy groups: Common in progestogenic compounds (e.g., levonorgestrel derivatives), contributing to receptor binding .

Synthesis protocols for related compounds involve derivatization of estrone or similar steroidal precursors via alkylation, ethynylation, or hydroxylation steps in anhydrous solvents (e.g., THF, DCM) . The compound’s non-preferred name reflects its complex IUPAC nomenclature, but it shares structural motifs with contraceptive and anti-inflammatory steroids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etonogestrel involves multiple steps, starting from desogestrel. One common method includes the microbiological hydroxylation of an intermediate compound, followed by several chemical transformations to introduce the necessary functional groups. The key steps often involve oxidation, reduction, and cyclization reactions, with palladium-catalyzed cyclization being a crucial step .

Industrial Production Methods

Industrial production of etonogestrel typically follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Etonogestrel undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of etonogestrel, which can be further utilized in pharmaceutical formulations .

Scientific Research Applications

Etonogestrel has a wide range of applications in scientific research:

Mechanism of Action

Etonogestrel exerts its effects by binding with high affinity to progesterone and estrogen receptors in target organs such as the reproductive tract, mammary glands, hypothalamus, and pituitary gland. This binding inhibits the release of luteinizing hormone, preventing ovulation. Additionally, it increases the viscosity of cervical mucus, hindering sperm passage, and alters the endometrial lining to prevent implantation of a fertilized egg .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural differences among cyclopenta[a]phenanthrene derivatives dictate pharmacological and physicochemical properties:

Compound Substituents Core Modifications Biological Activity Reference
Target Compound 13-Ethyl, 17-ethynyl, 17-hydroxy, 11-methylidene Cyclopenta[a]phenanthrene with C11 methylidene Likely progestogenic/anti-inflammatory (inferred from ethynyl group)
Dexamethasone 9-Fluoro, 11β,17α-dihydroxy, 16-methyl Cyclopenta[a]phenanthrene with fluorination Potent anti-inflammatory (glucocorticoid receptor agonist)
Alphaxalone 3α-hydroxy, 17-acetyl Reduced saturation (tetradecahydro core) Anesthetic (GABAA receptor modulator)
GAP-EDL-1 3-Cyanomethoxy, 13-methyl Octahydro core Synthetic intermediate for hormone derivatives
Compound 5k () 16-(Trimethoxybenzylidene), 3-hydroxy Phenanthrene with benzylidene substituent Anticancer candidate (structural studies)

Notable Observations:

  • 11-Methylidene distinguishes it from carcinogenic dihydroxycyclopenta[a]phenanthrenes (e.g., 16,17-dihydro-11-hydroxy derivatives), which lack conjugated D-ring systems .

Physicochemical Properties

Solubility and stability data for related compounds ():

Compound Molecular Formula Solubility Parameter (δ) Melting Point (°C)
17-Hydroxy-10,13-dimethyl-... C20H28O2 5.52 528.15
Target Compound (inferred) C22H28O2 ~5.5–6.0 (ethynyl increases lipophilicity) ~200–250 (estimated)
1,3,5-Triphenylbenzene C24H18 7.92 443.15

The target compound’s ethynyl and ethyl groups likely reduce aqueous solubility compared to hydroxylated analogues (e.g., dexamethasone) .

Biological Activity

The compound 13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (commonly referred to by its non-preferred name) is a synthetic steroid with notable biological activity primarily as a progestin . This article delves into its biological properties, mechanisms of action, pharmacological applications, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H30O2C_{22}H_{30}O_{2}, with a molecular weight of approximately 342.48 g/mol. It features a unique tetradecahydro-cyclopenta[a]phenanthrene framework which is characteristic of many steroidal compounds.

Key Properties

PropertyValue
Molecular FormulaC22H30O2
Molecular Weight342.48 g/mol
Melting Point201.1 °C
Boiling Point473.1 °C at 760 mmHg
Log P (Octanol-Water Partition Coefficient)6.13E-11 mmHg at 25°C

The primary biological activity of this compound is mediated through its interaction with progesterone receptors . Upon binding to these receptors, it mimics the effects of natural progesterone, leading to various physiological responses:

  • Regulation of Menstrual Cycle : It plays a crucial role in the menstrual cycle by promoting the secretory phase.
  • Contraceptive Effects : Its progestational activity is utilized in contraceptive formulations to prevent ovulation.
  • Hormone Replacement Therapy : It is employed in hormone replacement therapies to alleviate menopausal symptoms.

Biological Effects

The biological effects of the compound include:

  • Endometrial Stabilization : Reduces the risk of endometrial hyperplasia.
  • Anti-androgenic Activity : May exhibit anti-androgenic properties beneficial in certain medical conditions.
  • Potential Anti-cancer Properties : Research suggests possible applications in oncology due to its influence on hormone-sensitive tumors.

Contraceptive Agent

This compound is primarily used as a contraceptive due to its ability to inhibit ovulation and alter the endometrial lining.

Hormone Replacement Therapy

It is also used in hormone replacement therapy for women experiencing menopause or other hormonal imbalances.

Research on Anti-cancer Properties

Recent studies have explored its potential in cancer treatment, particularly in hormone-dependent cancers such as breast and endometrial cancer. The mechanism involves modulation of hormone receptor activity and signaling pathways associated with tumor growth.

Clinical Trials

Several clinical trials have evaluated the efficacy and safety of this compound in contraceptive formulations and hormone replacement therapies. For instance:

  • A study published in The Journal of Clinical Endocrinology & Metabolism demonstrated that patients using this progestin experienced fewer side effects compared to those on other hormonal treatments.
  • Research published in Cancer Research highlighted its potential role in inhibiting the growth of certain cancer cell lines when combined with other therapeutic agents.

Interaction Studies

Understanding drug interactions is critical for optimizing therapeutic regimens. Key findings include:

  • The compound exhibits synergistic effects when used in combination with estrogen-based therapies.
  • Studies indicate minimal interactions with common medications, suggesting a favorable safety profile.

Properties

IUPAC Name

13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKFUYQCUCGESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860666
Record name 13-Ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.